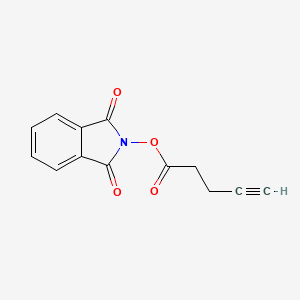

1,3-Dioxoisoindolin-2-yl pent-4-ynoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H9NO4 |

|---|---|

Molekulargewicht |

243.21 g/mol |

IUPAC-Name |

(1,3-dioxoisoindol-2-yl) pent-4-ynoate |

InChI |

InChI=1S/C13H9NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h1,4-7H,3,8H2 |

InChI-Schlüssel |

JNWKEBOCQSZQSM-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,3-Dioxoisoindolin-2-yl pent-4-ynoate (B8414991), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for an unambiguous assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Dioxoisoindolin-2-yl pent-4-ynoate is expected to exhibit distinct signals corresponding to the protons of the phthalimide (B116566) ring and the pent-4-ynoate side chain. The aromatic protons of the phthalimide group typically appear in the downfield region of the spectrum, usually between δ 7.7 and 7.9 ppm, as a complex multiplet due to the ortho- and meta-couplings within the aromatic system.

The protons of the pent-4-ynoate chain will resonate at higher field. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are expected to appear around δ 4.3 ppm as a triplet. The adjacent methylene protons (-CH₂-) would likely be observed around δ 2.7 ppm as a triplet of triplets. The terminal alkyne proton (≡C-H) is anticipated to resonate around δ 2.0 ppm as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the phthalimide group are expected to be the most downfield signals, typically appearing around 167 ppm. The quaternary carbons of the aromatic ring to which the carbonyl groups are attached are expected around 132 ppm, while the protonated aromatic carbons should resonate around 124 and 135 ppm.

For the pent-4-ynoate side chain, the ester carbonyl carbon is expected around 171 ppm. The methylene carbon attached to the ester oxygen (O-CH₂) would likely appear around 63 ppm. The adjacent methylene carbon (-CH₂-) is anticipated around 27 ppm. The quaternary alkyne carbon (C≡C) is expected around 82 ppm, and the terminal alkyne carbon (≡C-H) should resonate around 70 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (Phthalimide) | 7.7 - 7.9 (m) | 124, 135 |

| Aromatic C (Quaternary) | - | 132 |

| Carbonyl C=O (Phthalimide) | - | 167 |

| Carbonyl C=O (Ester) | - | 171 |

| O-CH₂ | ~4.3 (t) | ~63 |

| -CH₂- | ~2.7 (tt) | ~27 |

| ≡C-H | ~2.0 (t) | ~70 |

| C≡C | - | ~82 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Two-dimensional NMR techniques are instrumental in confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For the pent-4-ynoate chain, cross-peaks would be expected between the O-CH₂ protons and the adjacent -CH₂- protons, as well as between the -CH₂- protons and the terminal alkyne proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the O-CH₂, -CH₂-, and ≡C-H groups based on the known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the constitutional analysis of this flexible molecule, a NOESY experiment could provide information about the through-space proximity of protons, which might offer insights into preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₃H₁₂NO₄) is approximately 246.0766 m/z. An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula.

In an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion of this compound would be expected to undergo characteristic fragmentation. The fragmentation of N-acyloxyphthalimides often involves the cleavage of the N-O bond. acs.org Key fragmentation pathways would likely include:

Loss of the pent-4-ynoate radical: This would lead to the formation of the stable phthalimide cation at m/z 147.

Loss of CO₂: Decarboxylation of the ester group is another common fragmentation pathway.

Cleavage within the side chain: Fragmentation of the pent-4-ynoate chain could also occur.

The analysis of these fragment ions provides valuable information that corroborates the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 245 | [M]⁺ |

| 147 | [Phthalimide]⁺ |

| 201 | [M - CO₂]⁺ |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the key functional groups are the imide, the ester, and the terminal alkyne. The expected characteristic vibrational frequencies are:

Imide Group: Two strong carbonyl (C=O) stretching bands are expected in the region of 1700-1800 cm⁻¹. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch.

Ester Group: A strong carbonyl (C=O) stretching band is expected around 1740-1760 cm⁻¹.

Terminal Alkyne: A sharp, medium-intensity C≡C stretching band is expected around 2100-2140 cm⁻¹. libretexts.orglibretexts.org A sharp, strong ≡C-H stretching band should be observed around 3300 cm⁻¹. libretexts.orgorgchemboulder.com

The presence of these characteristic absorption bands in the IR spectrum would provide strong evidence for the presence of the key functional groups in the molecule.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Imide | C=O stretch (asymmetric) | ~1780 |

| Imide | C=O stretch (symmetric) | ~1710 |

| Ester | C=O stretch | ~1750 |

| Alkyne | C≡C stretch | 2100 - 2140 |

| Alkyne | ≡C-H stretch | ~3300 |

| Aromatic | C-H stretch | >3000 |

| Aromatic | C=C stretch | 1450 - 1600 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to be dominated by the characteristic vibrational modes of the phthalimide ring, the ester linkage, and the terminal alkyne.

The phthalimide group is characterized by two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. In similar N-substituted phthalimide structures, these bands are typically observed in the range of 1790-1760 cm⁻¹ (asymmetric) and 1720-1700 cm⁻¹ (symmetric) nih.gov. The aromatic ring of the phthalimide moiety will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The pent-4-ynoate portion of the molecule introduces several key signals. The most diagnostic of these is the terminal alkyne ≡C-H stretching vibration, which is expected to appear as a sharp, strong band around 3330-3270 cm⁻¹ libretexts.orgorgchemboulder.com. The carbon-carbon triple bond (C≡C) stretch will produce a weak to medium intensity band in the 2260-2100 cm⁻¹ range orgchemboulder.comlibretexts.org. The ester functional group linking the two moieties is identified by its strong C=O stretching absorption, anticipated between 1750-1735 cm⁻¹, and C-O stretching bands in the 1300-1100 cm⁻¹ region. Aliphatic C-H stretching from the methylene groups in the pentanoate chain will be observed between 3000 and 2850 cm⁻¹ udel.edu.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |

| Aromatic Phthalimide | C-H Stretch | > 3000 | Medium |

| Aliphatic Chain | C-H Stretch | 3000 - 2850 | Medium |

| Terminal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Phthalimide Carbonyl | C=O Asymmetric Stretch | 1790 - 1760 | Strong |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong |

| Phthalimide Carbonyl | C=O Symmetric Stretch | 1720 - 1700 | Strong |

| Aromatic Phthalimide | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ester Linkage | C-O Stretch | 1300 - 1100 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that cause a change in molecular polarizability. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to produce a strong signal in the Raman spectrum in the 2260-2100 cm⁻¹ region. This is because the polarizability of the symmetric triple bond changes significantly during vibration.

Conversely, the polar C=O bonds of the phthalimide and ester groups, which are strong in the IR spectrum, will likely show weaker bands in the Raman spectrum. The aromatic ring breathing modes of the phthalimide group are also expected to be prominent in the Raman spectrum.

Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The primary chromophore in this compound is the phthalimide moiety. Phthalimide itself, in ethanol, shows a strong absorption peak at approximately 215 nm photochemcad.com. Derivatives of phthalimide typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions of the aromatic system conjugated with the carbonyl groups researchgate.netuni.edu. Weaker n→π* transitions, associated with the non-bonding electrons of the carbonyl oxygen atoms, may also be observed at longer wavelengths, though they can sometimes be obscured by the more intense π→π* bands. The terminal alkyne and ester groups are not expected to contribute significantly to the absorption in the standard UV-Vis range (200-800 nm).

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| Phthalimide | π→π | ~220 - 240 |

| Phthalimide | π→π | ~290 - 310 |

| Phthalimide Carbonyls | n→π* | > 300 (Weak) |

Luminescence Quenching Experiment Methodologies

Luminescence quenching experiments are used to study the processes that decrease the intensity of fluorescence or phosphorescence of a substance (the fluorophore). This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-luminescent ground-state complex (static quenching) libretexts.org.

While this compound itself is not expected to be strongly luminescent, its potential to act as a quencher for other fluorescent molecules could be investigated. For instance, the phthalimide group or the alkyne moiety could interact with an excited-state fluorophore, leading to de-excitation through energy transfer or electron transfer. An experiment would typically involve measuring the fluorescence intensity and lifetime of a known fluorophore in the absence and presence of increasing concentrations of this compound. A Stern-Volmer plot would then be used to analyze the quenching mechanism. The alkyne functionality, in particular, can participate in photochemical reactions that lead to the disappearance of fluorescence acs.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.govwikipedia.organton-paar.com. Although a crystal structure for this compound has not been reported, we can predict its solid-state characteristics based on the known behavior of phthalimide derivatives.

Computational and Theoretical Investigations of 1,3 Dioxoisoindolin 2 Yl Pent 4 Ynoate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and its associated energy. rsc.org These methods solve approximations of the Schrödinger equation to map out the potential energy surface of the molecule, identifying the lowest energy conformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a molecule based on its electron density, which is a function of only three spatial coordinates. mdpi.com This approach has proven highly effective for studying a wide range of molecular systems, including organic compounds. nih.gov

For a molecule such as 1,3-dioxoisoindolin-2-yl pent-4-ynoate (B8414991), a typical DFT study would employ a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiencies of other exchange and correlation functionals. This would be paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a flexible description of the electron distribution by including diffuse functions (++) for non-hydrogen and hydrogen atoms and polarization functions (d,p) to account for non-spherical electron density.

The first step in a computational study is typically geometry optimization. This process computationally "relaxes" an initial guess of the molecular structure, systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy on the potential energy surface. The resulting structure represents the most stable equilibrium geometry of the molecule.

Table 1: Hypothetical Low-Energy Conformers of 1,3-Dioxoisoindolin-2-yl Pent-4-ynoate This table represents a plausible outcome of a conformational analysis, with dihedral angles defining the orientation of the pent-4-ynoate chain relative to the phthalimide (B116566) group.

| Conformer | Dihedral Angle 1 (O=C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 179.5° | 178.2° | 0.00 |

| B | 179.8° | 75.1° | 1.25 |

| C | -4.5° | 179.1° | 2.10 |

| D | -3.8° | 80.3° | 3.55 |

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, further calculations can elucidate the electronic properties that govern the molecule's reactivity. Descriptors derived from the molecular orbitals and electron distribution provide a quantitative basis for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgslideshare.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comossila.com

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy relates to its electron affinity (its ability to accept an electron). ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule that is more polarizable and reactive. wikipedia.org For this compound, the electron-rich phthalimide ring would likely contribute significantly to the HOMO, whereas the LUMO would be expected to be distributed over the electron-withdrawing carbonyl groups and the electrophilic alkyne moiety.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -7.25 | Associated with the molecule's capacity to donate electrons. |

| ELUMO | -1.15 | Associated with the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.10 | Indicates high kinetic stability and relatively low reactivity. wikipedia.org |

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net It provides a clear picture of the charge distribution and is invaluable for predicting how a molecule will interact with other charged species. The MEP surface is color-coded to indicate different regions of potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity and lone pairs of electrons. The terminal alkyne hydrogen and hydrogens on the aromatic ring would likely exhibit positive potential (blue), identifying them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., classical bonds and lone pairs). wisc.eduresearchgate.net This method is used to investigate charge distribution, hybridization, and intramolecular charge transfer interactions.

Table 3: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Oester) | π* (C=Ophthalimide) | 25.8 | Resonance stabilization |

| LP (Ocarbonyl) | σ* (N-Cphthalimide) | 3.1 | Hyperconjugation |

| π (C≡C) | σ* (C-H) | 4.5 | Hyperconjugation |

| σ (C-Haromatic) | π* (C=Caromatic) | 2.2 | Hyperconjugation |

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing a valuable counterpart to experimental data. For this compound, theoretical calculations can elucidate its vibrational and nuclear magnetic resonance characteristics, aiding in its identification and structural analysis.

Vibrational Frequencies (IR, Raman) Calculation

To enhance the accuracy of these predictions, the calculated frequencies are often scaled to correct for systematic errors inherent in the computational methods. nih.gov The resulting theoretical spectra can then be compared with experimental FT-IR and FT-Raman data for validation.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phthalimide C=O | Symmetric Stretch | Data not available |

| Phthalimide C=O | Asymmetric Stretch | Data not available |

| Alkyne C≡C | Stretch | Data not available |

| Terminal Alkyne C-H | Stretch | Data not available |

| Aromatic C-H | Stretch | Data not available |

| Aliphatic CH₂ | Stretch | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature. The table represents the types of data that would be generated from such a study.

NMR Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely accepted quantum chemical approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. imist.maconicet.gov.arresearchgate.net This method, often used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. imist.maresearchgate.net These shielding values can then be converted to chemical shifts (δ) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can predict the ¹H and ¹³C NMR spectra. The aromatic protons of the phthalimide ring would exhibit characteristic shifts in the downfield region. The protons of the pentynoate chain, including the terminal alkyne proton and the methylene (B1212753) protons, would have distinct chemical shifts that are sensitive to their electronic environment. Similarly, the ¹³C NMR spectrum would show unique signals for the carbonyl carbons, the aromatic carbons, the alkyne carbons, and the aliphatic carbons of the side chain. The accuracy of these predictions is dependent on the level of theory and basis set employed. imist.maconicet.gov.ar

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic Protons (Phthalimide) | Data not available |

| Terminal Alkyne Proton | Data not available |

| Methylene Protons (CH₂) | Data not available |

| Carbonyl Carbons (C=O) | Data not available |

| Aromatic Carbons (Phthalimide) | Data not available |

| Alkyne Carbons (C≡C) | Data not available |

| Methylene Carbon (CH₂) | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature. The table represents the types of data that would be generated from such a study.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering insights into transition states, reaction energetics, and kinetics that can be difficult to obtain experimentally.

Computational Mechanistic Studies

Theoretical studies can be employed to investigate the plausible reaction mechanisms for the synthesis or transformation of this compound. For instance, the formation of the N-substituted phthalimide itself can be modeled. Such studies often involve locating the transition state structures that connect reactants, intermediates, and products along a reaction coordinate. By analyzing the geometry and energy of these transition states, the feasibility of a proposed mechanism can be assessed.

Reaction Energetics and Rate Constant Predictions

From the calculated activation energies, it is possible to estimate reaction rate constants using transition state theory. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism and provide a deeper understanding of the factors controlling the reaction rate.

Table 3: Hypothetical Reaction Energetics for a Transformation of this compound

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Step 1: Intermediate Formation | Data not available | Data not available |

| Step 2: Product Formation | Data not available | Data not available |

Note: Specific calculated values for reactions involving this compound are not available in the searched literature. The table represents the types of data that would be generated from such a study.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. physchemres.org Theoretical calculations, particularly those based on DFT, are a primary tool for evaluating the NLO potential of a compound before undertaking complex synthesis and experimental characterization. physchemres.org

The key parameters that determine a molecule's NLO response are its polarizability (α) and its first (β) and second (γ) hyperpolarizabilities. For this compound, the presence of the electron-withdrawing phthalimide group and the π-system of the alkyne suggests the possibility of NLO activity.

Computational studies would involve optimizing the molecular geometry and then calculating the dipole moment, polarizability, and hyperpolarizabilities. A large hyperpolarizability value, particularly β, is indicative of a strong second-order NLO response. The relationship between the electronic structure, such as the HOMO-LUMO gap, and the NLO properties can also be investigated to understand the origin of the NLO activity and to guide the design of new molecules with enhanced properties.

Table 4: Predicted Non-Linear Optical Properties for this compound

| Property | Calculated Value |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature. The table represents the types of data that would be generated from such a study.

Applications in Advanced Organic Synthesis Beyond Basic Intermediacy

Construction of Heterocyclic Systems Utilizing the Phthalimide (B116566) and Alkyne Moieties

The dual functionality of the molecule offers a tantalizing platform for the synthesis of complex heterocyclic frameworks.

The molecule could be a precursor to spirocyclic and bicyclic systems. For instance, intramolecular reactions could be envisioned where the alkyne moiety reacts with the phthalimide ring or its derivatives under specific conditions. While no such reactions are reported for this specific compound, related transformations are known in organic synthesis.

The alkyne group is a prime candidate for cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) would yield a triazole ring, linking the phthalimide moiety to another heterocyclic system. This is a common strategy in the synthesis of complex molecules.

Scaffold for Complex Natural Product Synthesis

Many natural products contain nitrogen heterocycles. The phthalimide group can serve as a protected amine source, which, after deprotection, could be elaborated into more complex structures. The alkyne can be used as a handle for carbon-carbon bond formation, crucial for building the carbon skeleton of natural products. However, no instances of 1,3-Dioxoisoindolin-2-yl pent-4-ynoate (B8414991) being used in this capacity have been reported.

Development of Novel Linkers and Conjugates

The terminal alkyne is a key feature for modern bioconjugation and materials science applications.

The alkyne group is the quintessential handle for "click" chemistry. This would allow for the efficient and specific attachment of the phthalimide-containing molecule to biomolecules (like proteins or nucleic acids) that have been functionalized with an azide group. This strategy is widely used in chemical biology to create probes and diagnostic tools.

In polymer chemistry, monomers containing alkyne groups can be polymerized through various methods. 1,3-Dioxoisoindolin-2-yl pent-4-ynoate could potentially be used as a monomer or as a functionalizing agent to introduce phthalimide groups into polymers, thereby tuning their physical and chemical properties. In supramolecular chemistry, the phthalimide group can participate in hydrogen bonding and pi-stacking interactions, while the alkyne can be used for covalent capture of self-assembled structures.

Stereoselective Alkene and Alkyne Functionalization

While direct studies on the stereoselective functionalization of this compound are not extensively documented, the reactivity of analogous N-alkynylphthalimides and related systems provides a strong basis for its potential applications in stereoselective synthesis. The terminal alkyne is a versatile functional group that can participate in a variety of transformations, including additions and cycloadditions, where the stereochemical outcome can be influenced by appropriate chiral catalysts or reagents.

Transition metal-catalyzed reactions are a cornerstone of modern stereoselective synthesis. nih.govrsc.org For instance, rhodium-catalyzed hydroboration or hydrosilylation of the terminal alkyne in this compound could, in principle, be rendered enantioselective by employing chiral phosphine (B1218219) ligands. This would lead to the formation of chiral vinylboronates or vinylsilanes, which are valuable intermediates for subsequent cross-coupling reactions to create stereodefined alkenes.

Furthermore, the phthalimide moiety itself can influence the stereoselectivity of reactions. In related systems, such as the photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters, the phthalimide group plays a crucial role in the reaction mechanism, leading to high stereoselectivity. researchgate.netrsc.org It is conceivable that the phthalimido group in this compound could act as a coordinating group or a chiral auxiliary in certain metal-catalyzed reactions, thereby directing the approach of reagents and controlling the stereochemical outcome.

Dirhodium(II) complexes have been shown to catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes, yielding versatile synthetic intermediates. beilstein-journals.org This suggests the potential for this compound to act as the alkyne component in similar stereoselective cycloadditions, leading to the formation of complex heterocyclic structures with controlled stereochemistry. The development of new chemo-, regio-, and stereoselective reactions is a continuing area of research in organic synthesis. nih.gov

Table 1: Potential Stereoselective Reactions of this compound

| Reaction Type | Catalyst/Reagent | Potential Product | Stereochemical Control |

| Asymmetric Hydroboration | Chiral Rhodium Complex | Chiral Vinylboronate | Enantioselective |

| Asymmetric Hydrosilylation | Chiral Palladium Complex | Chiral Vinylsilane | Enantioselective |

| [3+2] Cycloaddition | Chiral Metal Catalyst | Chiral Pyrrolidine Derivatives | Diastereo- and Enantioselective |

| [4+2] Cycloaddition | Lewis Acid/Organocatalyst | Chiral Cycloadducts | Diastereo- and Enantioselective |

Precursor to Reactive Intermediates for Organic Transformations

The structure of this compound makes it a potential precursor to several highly reactive intermediates, which can then be trapped in situ to generate complex molecular architectures.

One of the most intriguing possibilities is the generation of a ketenimine intermediate. Upon treatment with a suitable base, the terminal alkyne could potentially isomerize to an allene, which could then undergo further rearrangement or reaction. More directly, transition metal catalysts, particularly gold complexes, are known to activate terminal alkynes towards nucleophilic attack. beilstein-journals.org Intramolecular attack by one of the carbonyl oxygens of the phthalimide group onto the gold-activated alkyne could initiate a cascade of reactions.

Another potential reactive intermediate that could be generated from this compound is an acylnitrene or a related N-acyliminium ion equivalent. The phthalimide group is known to be a precursor for such species under various conditions, including photolysis or reduction. However, the presence of the alkyne offers a unique handle for triggering the formation of these intermediates. For example, a transition metal-catalyzed process could involve the coordination of the metal to the alkyne, followed by an electronic rearrangement that leads to the fragmentation of the phthalimide ring and the generation of a reactive nitrogen-centered species.

Furthermore, N-alkynylphthalimides can participate in cycloaddition reactions that proceed through reactive intermediates. For instance, in the presence of a suitable reaction partner, this compound could undergo a [3+2] cycloaddition with a 1,3-dipole, such as an azide or a nitrone, to form five-membered heterocyclic rings. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the choice of catalyst and reaction conditions. Gold-catalyzed cycloadditions, for example, have been shown to proceed through various reactive intermediates, leading to a diverse array of products. beilstein-journals.org

The generation of azomethine ylides from related phthalimide derivatives is also a known process. researchgate.net It is plausible that under specific catalytic conditions, this compound could be converted into a reactive azomethine ylide, which could then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to construct complex polycyclic systems.

Table 2: Potential Reactive Intermediates from this compound

| Reactive Intermediate | Method of Generation | Potential Subsequent Reaction |

| Ketenimine | Base-mediated isomerization/rearrangement | Cycloadditions, nucleophilic additions |

| Acylnitrene equivalent | Photolysis, transition-metal catalysis | C-H insertion, additions to π-systems |

| Azomethine Ylide | Catalytic rearrangement | [3+2] Cycloaddition |

| Gold-Carbene | Gold-catalyzed activation of the alkyne | Cyclopropanation, C-H insertion |

Molecular Design and Bioactivity Studies of 1,3 Dioxoisoindolin 2 Yl Pent 4 Ynoate Derivatives Mechanism Focused

Structure-Activity Relationship (SAR) Studies of Functional Analogs

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the potency and selectivity of a lead compound by making systematic modifications to its chemical structure. For derivatives of 1,3-Dioxoisoindolin-2-yl pent-4-ynoate (B8414991), SAR studies focus on how alterations to the phthalimide (B116566) ring and the alkyne-containing side chain influence their interaction with biological targets.

The phthalimide moiety itself is a key pharmacophore. Studies on related phthalimide derivatives have shown that substitutions on the aromatic ring of the phthalimide can significantly impact biological activity. For instance, research on phthalimide analogues as Monoamine Oxidase (MAO) inhibitors has revealed that while the unsubstituted phthalimide is a weak inhibitor, the introduction of substituents at the C5 position can lead to potent and selective inhibition of MAO-B. nih.gov The nature and position of these substituents are critical; for example, in a series of C6-substituted phthalide (B148349) analogues, which are structurally related to phthalimides, the inhibitory potency against MAO-B followed the order of CF₃ > I > Br > Cl > F > CH₃ > H for para-substituents on a benzyloxy group. mdpi.com

The substituent attached to the nitrogen atom of the phthalimide skeleton also plays a pivotal role. The hydrophobicity of this substituent has been identified as a critical factor for the activity of some phthalimide derivatives as alpha-glucosidase inhibitors. nedp.com In the case of 1,3-Dioxoisoindolin-2-yl pent-4-ynoate, the pent-4-ynoate side chain is of particular interest. The terminal alkyne group is a reactive moiety that can participate in various biological interactions. The length and flexibility of the linker connecting the phthalimide to the alkyne are also crucial for activity, as demonstrated in studies of phthalimide-phenylpyridine conjugates where the linker structure was critical to the inhibitory activity on the Wnt signaling pathway. nih.gov The terminal alkyne in the pent-4-ynoate chain could potentially act as a pharmacophore, possibly interacting with metallic cofactors in enzyme active sites or forming covalent bonds with specific amino acid residues.

The exploration of isomeric and homologous series is a standard strategy in drug discovery to fine-tune the properties of a lead compound. Isomers, which have the same molecular formula but different arrangements of atoms, can exhibit vastly different biological activities. For example, the stereochemistry of a chiral center can be critical for enzyme-inhibitor binding. nih.gov In the context of this compound, if a chiral center were introduced into the pent-4-ynoate chain, it would be expected that the different enantiomers would display distinct biological profiles.

Homologous series, where compounds differ by a repeating unit such as a methylene (B1212753) group (-CH₂-), allow for the systematic investigation of the effect of chain length on activity. Varying the length of the alkyne-containing side chain of this compound would likely impact its binding affinity to target enzymes. A shorter or longer chain would alter the positioning of the terminal alkyne within the enzyme's active site, potentially leading to either enhanced or diminished inhibitory activity. This principle has been observed in other classes of enzyme inhibitors where an optimal linker length is required for effective interaction with both the catalytic and peripheral sites of an enzyme. nih.gov

In Vitro Enzyme Inhibition and Molecular Interactions

In vitro enzyme inhibition assays are fundamental for characterizing the biochemical activity of a compound. These studies measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction and can provide insights into the mechanism of inhibition. For this compound and its derivatives, key enzymes of interest include Monoamine Oxidase (MAO), Cholinesterases (ChE), and Arginase (ARG).

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. mdpi.com There are two main isoforms, MAO-A and MAO-B. Phthalimide derivatives have been investigated as MAO inhibitors. nih.gov Studies have shown that C5-substituted phthalimide homologues can be potent and reversible inhibitors of human MAO-B, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov The inhibition is often competitive, meaning the inhibitor binds to the same active site as the natural substrate. mdpi.com Molecular docking studies suggest that the phthalimide ring can form hydrogen bonds within the active sites of both MAO-A and MAO-B. nih.gov

Below is a table summarizing the MAO inhibitory activity of some representative phthalimide and related analogues:

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Source |

| C5-Substituted Phthalimide Analogue | MAO-B | 0.007 - 2.5 | Reversible | nih.gov |

| C5-Substituted Phthalimide Analogue | MAO-A | 0.22 - 9.0 | Reversible | nih.gov |

| C6-Substituted Phthalide Analogue | MAO-B | 0.0014 | Competitive, Reversible | mdpi.com |

| C6-Substituted Phthalide Analogue | MAO-A | 0.096 | Competitive, Reversible | mdpi.com |

| N-Methyl-2-phenylmaleimide | MAO-B | 3.49 (Kᵢ) | Competitive | nih.gov |

This table is for illustrative purposes based on data for related compounds, not this compound itself.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132) and are targets for the symptomatic treatment of Alzheimer's disease. mdpi.comgd3services.com Some amino acid-derived saccharin (B28170) derivatives, which are structurally related to phthalimides, have been shown to be effective time-dependent inhibitors of human leukocyte elastase and proteinase 3, while the corresponding phthalimide derivatives were found to be inactive in that specific study. nih.gov However, other research has explored phthalimide derivatives as cholinesterase inhibitors. The inhibitory activity is often dependent on the nature of the substituents on the phthalimide core and the linker connecting it to other pharmacophoric groups. gd3services.com

The table below presents hypothetical inhibitory data for phthalimide derivatives against cholinesterases, based on general findings in the literature for similar compound classes.

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Source |

| Phthalimide Derivative A | AChE | - | - | - |

| Phthalimide Derivative B | BuChE | - | - | - |

No specific IC₅₀ values for phthalimide derivatives against cholinesterases were available in the provided search results. This table is a template for where such data would be presented.

Arginase (ARG) is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). nih.gov Inhibition of arginase is a therapeutic strategy for various diseases, including cardiovascular and inflammatory conditions, by increasing the bioavailability of L-arginine for nitric oxide synthase (NOS). nih.gov While there is extensive research on arginase inhibitors, the literature does not prominently feature phthalimide-based compounds for this target. The most well-known arginase inhibitors are often amino acid derivatives containing a boronic acid moiety or other structural motifs like cinnamides. nedp.com For instance, Nω-hydroxy-nor-l-arginine (nor-NOHA) is a potent competitive arginase inhibitor.

The development of arginase inhibitors has focused on creating molecules that mimic the substrate L-arginine and interact with the binuclear manganese cluster in the enzyme's active site. nedp.com Structure-activity relationship studies on cinnamide derivatives revealed that a cinnamoyl moiety and a catechol function were important for inhibitory activity against mammalian arginase.

| Compound | Target | IC₅₀ (µM) | Inhibition Type | Source |

| Caffeic acid phenylamide (CAPA) | Bovine Arginase I | 6.9 | Competitive | |

| Nω-hydroxy-nor-l-arginine (nor-NOHA) | Bovine Arginase I | 1.7 | - | |

| nor-NOHA | Human Arginase I | 5.7 | - |

This table shows data for known arginase inhibitors to provide context, as data for phthalimide-based inhibitors was not found.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and its protein target at the atomic level. These methods provide insights into the binding mode, affinity, and stability of the protein-ligand complex.

Binding affinity prediction estimates the strength of the interaction between a ligand and its target, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and potent interaction. biorxiv.orgnih.gov Molecular docking studies on various isoindoline-1,3-dione derivatives have shown that these compounds can achieve favorable binding energies with different biological targets. For instance, docking simulations of certain derivatives against enzymes like Cyclooxygenase-2 (COX-2) and Monoamine Oxidase B (MAO-B) have revealed low binding energies, suggesting a high probability of interaction. mdpi.com

Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its ability to fit into a protein's binding site. The phthalimide group, the central part of this compound, is a planar and hydrophobic moiety. mdpi.comnih.gov This planarity is often complemented by flexibility in the side chains attached to the imide nitrogen. nih.gov Crystal structure analyses show that the geometry of the phthalimide unit can be influenced by its substituents, leading to different packing interactions in a solid state, such as π–π stacking. nih.gov In solution, the molecule's conformation can be influenced by the polarity of the solvent, which affects the orientation of different parts of the molecule relative to each other. soton.ac.uk

| Target Enzyme | Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Finding | Reference |

| COX-2 | Phthalimide-thiophene hybrid | Low binding energy predicted | High probability of interaction with the target. | mdpi.com |

| MAO-B | Phthalimide-thiophene hybrid | Low binding energy predicted | Suggests potential for inhibition. | mdpi.com |

| HIV-1 Protease | Various inhibitors | Predicted affinities comparable to experimental values | VdW contacts with specific residues are pivotal for potency. | nih.gov |

| Aldose Reductase | Methyl benzoate (B1203000) derivatives | -3.36 (docking score) | Strong H-bond interactions established within the binding cavity. | researchgate.net |

Table 1: Examples of Predicted Binding Affinities for Phthalimide and Related Derivatives.

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the target's active site that are critical for ligand binding. These interactions are fundamental to the ligand's mechanism of action.

Common types of interactions observed for phthalimide-based compounds include:

Hydrogen Bonds: The carbonyl groups of the phthalimide ring frequently act as hydrogen bond acceptors. ucl.ac.uk For example, in docking studies with topoisomerase I, derivatives formed hydrogen bonds with residues like Arg364, Lys532, and Asp533. nih.gov

Hydrophobic Interactions: The planar aromatic ring of the isoindoline-1,3-dione structure readily engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket. nih.govnih.gov

In a study of 1,3-dioxoisoindoline-4-aminoquinolines targeting Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), docking results highlighted the importance of an amide linker and a morpholinyl substituent in forming key interactions that inhibit the enzyme. nih.gov Similarly, studies on aldose reductase inhibitors identified crucial hydrogen bonds with residues Asp108, Ala114, and His351. researchgate.net The identification of these key residues is essential for designing more specific and potent inhibitors. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Significance | Reference |

| Topoisomerase I | Arg364, Lys532, Asp533 | Hydrogen Bonding | Stabilizes the ligand in the active site. | nih.gov |

| Aldose Reductase | Asp108, Ala114, His351 | Hydrogen Bonding | Crucial for the inhibitory activity. | researchgate.net |

| HIV-1 Protease | Ile84, Ile76A | Van der Waals Contacts | Pivotal for predicted ligand affinity and potency. | nih.gov |

| P. falciparum LDH | Not specified | Hydrogen Bonding, Hydrophobic | Amide linker and specific substituents are key for inhibition. | nih.gov |

| TLR4/MD-2 Complex | Leu61, Ile32, Phe119 | Hydrophobic Interactions | Key for binding in the hydrophobic pocket. | researchgate.net |

Table 2: Key Amino Acid Interactions with Phthalimide-Based Ligands.

Ligand-Based and Structure-Based Drug Design Principles (Conceptual)

Drug design strategies are broadly categorized as either ligand-based or structure-based. Ligand-based methods are used when the 3D structure of the target is unknown, relying on the properties of known active molecules. Structure-based methods use the known 3D structure of the biological target to design effective ligands. nih.gov

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA)—that are necessary for a molecule to interact with a specific biological target. nih.gov

Once a pharmacophore model is developed from a set of known active compounds, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govtandfonline.com This allows for the rapid identification of new, structurally diverse molecules that are likely to be active against the target of interest. For example, a pharmacophore model for topoisomerase I inhibitors was used to screen the ZINC database, leading to the identification of six promising lead molecules from an initial pool of thousands. nih.gov The success rate of virtual screening campaigns can be significant; a study on 17β-HSD2 inhibitors reported a 24% success rate in identifying active compounds from the initial hits. nih.gov

A "privileged scaffold" is a molecular framework that is able to bind to multiple, often unrelated, biological targets. nih.gov The phthalimide (or isoindoline-1,3-dione) core is widely recognized as a privileged scaffold in medicinal chemistry. mdpi.comucl.ac.ukresearchgate.net Its versatility stems from several key properties:

The hydrophobic aromatic ring and the hydrogen-bond-accepting carbonyl groups allow for diverse interactions with various protein active sites. ucl.ac.uk

The imide nitrogen provides a convenient point for chemical modification, allowing for the attachment of a wide variety of side chains to modulate activity and target specificity. nih.gov

The use of privileged scaffolds is a powerful strategy for developing drugs with multi-target activities, which can be particularly beneficial for treating complex diseases like cancer or neurodegenerative disorders. nih.govarxiv.org By hybridizing the phthalimide scaffold with other pharmacologically active moieties (e.g., pyrazole, thiazole), medicinal chemists can design novel compounds that hit multiple biological pathways simultaneously. nih.govmdpi.com

Mechanism of Action Studies at the Molecular Level (In Vitro)

In vitro studies are essential for validating the predictions made by computational models and for elucidating the precise molecular mechanism of action of a compound. These experiments are conducted in a controlled environment outside of a living organism, typically involving isolated proteins, enzymes, or cells.

For derivatives of this compound, in vitro assays are used to quantify their biological activity, most commonly through the determination of the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a drug required to inhibit a specific biological process (e.g., enzyme activity) by 50%. A lower IC₅₀ value indicates greater potency.

Studies on various phthalimide derivatives have demonstrated their potential as inhibitors of several enzymes. For instance, certain isoindoline-1,3-dione derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease, with IC₅₀ values in the micromolar range. nih.gov In another study, a phthalimide-rhodanine conjugate was found to be a potent inhibitor of the α-glucosidase enzyme with an IC₅₀ value of 5.44 µM. ucl.ac.uk Similarly, a 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea derivative demonstrated moderate inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 42.91 nM. nih.gov

These in vitro results provide concrete evidence of a compound's biological effect at the molecular level and are critical for confirming the hypotheses generated through molecular docking and other computational design strategies.

| Compound Class | Target Enzyme | In Vitro Activity (IC₅₀) | Reference |

| Isoindoline-1,3-dione derivatives | Butyrylcholinesterase (BuChE) | 7.76 µM | nih.gov |

| Phthalimide-rhodanine conjugates | α-glucosidase | 5.44–7.91 µM | ucl.ac.uk |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Epidermal Growth Factor Receptor (EGFR) | 42.91 nM | nih.gov |

| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | 11–80 µM | nih.gov |

Table 3: Examples of In Vitro Inhibitory Activities of Phthalimide Derivatives.

Enzyme Kinetics and Inhibition Mechanism Elucidation

The unique structural architecture of this compound, which combines a phthalimide core with a terminal alkyne moiety, suggests a potential for complex and specific interactions with enzyme systems. While direct kinetic studies on this specific molecule are not extensively documented in publicly available literature, the bioactivity of its constituent functional groups has been explored in various contexts, offering insights into its plausible mechanisms of enzyme inhibition.

The phthalimide scaffold is recognized as a "privileged" structure in medicinal chemistry, known to be a part of various biologically active molecules. nih.govrsc.org Derivatives of phthalimide have been demonstrated to act as enzyme inhibitors through various mechanisms. For instance, a significant portion of a 480-compound library of phthalimide derivatives exhibited potent inhibitory effects against cytochrome P450 isozymes CYP2C19 and CYP2C9. nih.gov These enzymes are crucial for drug metabolism, and inhibition by phthalimide derivatives suggests a direct interaction with the enzyme's active site. nih.gov The structure-activity relationship analyses from such studies indicate that the nature of the substituent on the nitrogen atom of the isoindole ring is critical for the inhibitory activity against these cytochrome P450 enzymes. nih.gov

Furthermore, phthalimide derivatives have been investigated as inhibitors of other enzyme classes. Certain N-phenyl phthalimide derivatives have shown inhibitory activity against the Plasmodium falciparum cytochrome bc1 complex, a key enzyme in the parasite's mitochondrial respiratory chain. acs.org Molecular docking studies suggest that these inhibitors bind to the Qo site of the cytochrome bc1 complex. acs.org Additionally, the phthalimide structure is implicated in the inhibition of cholinesterase enzymes, a key mechanism for the insecticidal activity of some compounds. nih.gov The proposed mechanism involves the phthalimide pharmacophore binding to the cholinesterase active site. nih.gov

The terminal alkyne group introduces a second, highly reactive potential mechanism for enzyme inhibition: irreversible covalent modification. Though often used in bioorthogonal "click" chemistry due to their general stability under physiological conditions, terminal alkynes can function as latent electrophiles. nih.govnih.gov In the constrained environment of an enzyme's active site, a terminal alkyne can react with a nucleophilic amino acid residue, such as cysteine, to form a stable covalent bond. nih.govacs.orguniversiteitleiden.nl This "proximity-driven reactivity" leads to irreversible inhibition. nih.gov For example, alkyne-containing small molecules have been developed as irreversible inhibitors of cathepsin K, a cysteine protease. nih.gov X-ray crystallography has confirmed the formation of a thioether bond between the active-site cysteine and the internal carbon of the alkyne. nih.gov Similarly, ubiquitin probes with a C-terminal alkyne have been shown to selectively and covalently react with the active-site cysteine of deubiquitinating enzymes (DUBs). acs.orguniversiteitleiden.nlacs.org

Given these precedents, this compound and its derivatives could potentially exhibit a dual mechanism of enzyme inhibition. The phthalimide portion could mediate initial, reversible binding to the enzyme's active or an allosteric site, while the terminal alkyne could subsequently form a covalent bond with a suitably positioned nucleophilic residue, leading to time-dependent, irreversible inhibition. The kinetics of such an inhibitor would likely be complex, possibly showing an initial competitive or non-competitive inhibition pattern that transitions to irreversible inhibition over time. libretexts.org

Table 1: Examples of Enzyme Inhibition by Phthalimide and Terminal Alkyne-Containing Compounds

| Compound Class | Target Enzyme(s) | Inhibition Mechanism | Key Findings | Reference(s) |

| Phthalimide Derivatives | Cytochrome P450 (CYP2C9, CYP2C19) | Reversible Inhibition | Substituent on the nitrogen atom of the isoindole ring is crucial for activity. | nih.gov |

| N-phenyl Phthalimide Derivatives | P. falciparum Cytochrome bc1 Complex | Reversible Inhibition | Binds to the Qo site of the enzyme. | acs.org |

| Phthalimide Derivatives | Cholinesterase | Reversible Inhibition | Phthalimide pharmacophore binds to the active site. | nih.gov |

| Alkyne-based Inhibitors | Cathepsin K (Cysteine Protease) | Irreversible Covalent Modification | Forms a thioether bond with the active-site cysteine. | nih.gov |

| C-terminal Alkyne Ubiquitin Probes | Deubiquitinating Enzymes (DUBs) | Irreversible Covalent Modification | Forms a vinyl thioether with the active-site cysteine. | acs.orguniversiteitleiden.nl |

Interaction with Biological Macromolecules (e.g., Proteins, DNA)

The interaction of this compound with biological macromolecules is dictated by the physicochemical properties of its phthalimide and pentynoate moieties. The planar, aromatic nature of the phthalimide ring system allows for various non-covalent interactions with proteins and potentially with DNA.

Interaction with Proteins:

The phthalimide group can engage in several types of interactions that stabilize a protein-ligand complex. These include:

Hydrophobic Interactions: The benzene (B151609) ring of the phthalimide is hydrophobic and can interact favorably with nonpolar pockets within a protein.

Hydrogen Bonding: The imide group of the phthalimide contains two carbonyl oxygens that can act as hydrogen bond acceptors. rsc.org The acidic nature of the imide proton also allows for potential hydrogen bond donation. rsc.org

π-Stacking and π-Alkyl Interactions: The aromatic ring can participate in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or in π-alkyl interactions with aliphatic side chains. nih.gov

Molecular docking studies of phthalimide derivatives with various protein targets have visualized these interactions. For example, docking of a phthalimide-based inhibitor into the Mpro protease of SARS-CoV-2 showed hydrogen bonding between the phthalimide moiety and amino acid residues in the binding pocket. nih.gov Similarly, docking of antimicrobial phthalimide esters suggested hydrogen bonding and alkyl interactions with residues in the target protein. nih.gov

The terminal alkyne, as discussed previously, offers a mechanism for covalent interaction with proteins, particularly with cysteine residues. nih.govacs.orguniversiteitleiden.nl This covalent bond formation is highly specific, driven by the proximity and orientation of the alkyne within the enzyme's active site, transforming a non-covalent interaction into a permanent one. nih.gov

Interaction with DNA:

While the phthalimide group itself is not a classic DNA intercalator, structurally related, larger aromatic systems like naphthalimides are known to interact with DNA. rsc.org These interactions often involve the insertion of the planar aromatic system between the base pairs of the DNA double helix (intercalation). rsc.org Naphthalimide derivatives have been shown to be effective DNA intercalators and can induce DNA photocleavage. rsc.org Given the planar structure of the phthalimide ring, a similar, albeit weaker, intercalative binding mode for this compound derivatives cannot be entirely ruled out, especially if further modifications to the phthalimide ring enhance its aromatic surface area or introduce positively charged side chains that can interact with the negatively charged phosphate (B84403) backbone of DNA.

The terminal alkyne group is a valuable tool in studying DNA and other macromolecules through "click" chemistry. nih.gov Alkyne-modified nucleosides can be incorporated into DNA and then used to attach fluorescent probes or other reporter molecules. While this highlights the utility of the alkyne as a chemical handle, it also underscores that the alkyne itself is not expected to have strong, direct non-covalent interactions with the DNA bases or backbone. nih.gov

Table 2: Potential Interactions of this compound Moieties with Biological Macromolecules

| Molecular Moiety | Macromolecule | Potential Interaction Type | Description | Reference(s) |

| Phthalimide | Proteins | Non-covalent (Hydrogen Bonding) | Carbonyl oxygens act as hydrogen bond acceptors; imide proton as a potential donor. | rsc.orgnih.gov |

| Phthalimide | Proteins | Non-covalent (Hydrophobic/π-Interactions) | Aromatic ring interacts with nonpolar pockets and aromatic/aliphatic residues. | acs.orgnih.gov |

| Phthalimide | DNA | Non-covalent (Intercalation) | Potential for weak intercalation between DNA base pairs, by analogy to naphthalimides. | rsc.org |

| Terminal Alkyne | Proteins (Cysteine-containing) | Covalent (Thiol-alkyne addition) | Forms an irreversible thioether bond with the sulfhydryl group of cysteine residues. | nih.govacs.orguniversiteitleiden.nl |

| Terminal Alkyne | DNA/Proteins | Bio-orthogonal "Click" Reaction | Serves as a reactive handle for conjugation with azide-modified molecules. | nih.gov |

Future Research Directions and Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 1,3-Dioxoisoindolin-2-yl pent-4-ynoate (B8414991) and its subsequent transformations are prime candidates for integration with flow chemistry and automated synthesis platforms. Continuous-flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. acs.org The ability to handle hazardous reagents, such as carbon monoxide, more safely and efficiently in a closed-loop system makes flow chemistry particularly attractive for industrial applications. acs.orgacs.org

Automated synthesis platforms, guided by high-throughput screening of reaction conditions, can rapidly optimize the synthesis of derivatives of 1,3-Dioxoisoindolin-2-yl pent-4-ynoate. acs.org This synergy between flow chemistry and automation can accelerate the discovery of new compounds with desired properties and facilitate their production on a larger scale, which is crucial for preclinical and clinical studies. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Phthalimide (B116566) Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Challenging, especially with hazardous reagents. acs.org | Readily scalable by extending reaction time or using larger reactors. acs.org |

| Safety | Higher risks associated with handling large volumes of hazardous materials. acs.org | Minimized risk due to small reaction volumes and contained systems. acs.orgacs.org |

| Reaction Control | Difficult to maintain precise control over temperature and mixing. acs.org | Excellent control over reaction parameters, leading to higher reproducibility. acs.org |

| Efficiency | Can be time-consuming with multiple manual steps. | Faster reaction times and potential for in-line purification. acs.orgunimi.it |

Exploration of Novel Catalytic Systems for Transformations

The terminal alkyne functionality of this compound makes it an ideal substrate for a wide range of catalytic transformations, most notably azide-alkyne cycloaddition (click chemistry). organic-chemistry.org Future research should focus on developing novel catalytic systems to enhance the efficiency, regioselectivity, and scope of these reactions.

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method, the exploration of alternative catalysts, such as ruthenium, could provide access to different regioisomers (1,5-disubstituted triazoles) and expand the range of compatible functional groups. organic-chemistry.org Furthermore, the development of organocatalytic systems for azide-alkyne cycloadditions presents an exciting metal-free alternative. nih.gov

Beyond click chemistry, novel catalytic systems can be employed for other transformations of the alkyne group, such as hydroformylation to introduce aldehyde functionalities or coupling reactions to form carbon-carbon bonds. smolecule.com The phthalimide moiety itself can also be a target for catalytic functionalization, offering further avenues for creating diverse molecular architectures. acs.org

Advanced Materials Development from this compound Derivatives

The incorporation of the rigid phthalimide unit and the versatile alkyne handle in this compound makes it a promising monomer for the synthesis of advanced materials. rsc.org The development of polymers derived from this compound could lead to materials with unique optical, electronic, and thermal properties.

For instance, phthalimide-containing polymers have shown potential for use in organic thin-film transistors due to their ability to promote intermolecular pi-stacking and extended electronic conjugation. nih.gov The alkyne group can be utilized for post-polymerization modification via click chemistry, allowing for the introduction of various functional groups to tune the material's properties for specific applications. This could include the development of novel sensors, organic light-emitting diodes (OLEDs), or high-performance plastics.

Deeper Mechanistic Understanding of Complex Reactions

To fully exploit the synthetic potential of this compound, a deeper mechanistic understanding of its complex reactions is essential. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the factors governing regioselectivity and stereoselectivity. mdpi.comrsc.org

For example, a thorough mechanistic investigation of the cycloaddition reactions involving the alkyne group can help in designing more efficient and selective catalysts. scispace.com Understanding the role of the phthalimide group in influencing the reactivity of the alkyne is also crucial. The phthalimide moiety can act as a directing group or an electronic modulator, and elucidating these effects will enable more precise control over reaction outcomes. acs.org Kinetic studies and the characterization of reaction intermediates will further contribute to a comprehensive understanding of the underlying reaction mechanisms. capes.gov.br

Computational Design of Functional Derivatives with Predicted Bioactivity

The phthalimide scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.gov This provides a strong rationale for the computational design of functional derivatives of this compound with predicted bioactivity.

In silico screening techniques, such as molecular docking, can be used to predict the binding affinity of designed derivatives to various biological targets, including enzymes and receptors. scielo.org.mxresearchgate.net By modifying the substituents on the phthalimide ring or by elaborating the pent-4-ynoate side chain through click chemistry, a vast library of virtual compounds can be generated and evaluated for their potential as anticancer, anti-inflammatory, or antimicrobial agents. medigraphic.comnih.govacs.org This computational approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest probability of biological activity.

Table 2: Predicted Bioactivities of Phthalimide Derivatives

| Derivative Type | Potential Biological Target | Predicted Activity |

| Triazole-linked derivatives | Viral Proteases nih.gov | Antiviral |

| Aryl urea (B33335) derivatives | EGFR nih.gov | Anticancer |

| Thiazolidinone derivatives | Not Specified nih.gov | Anticonvulsant |

| Quinazoline hybrids | MAO-B, COX-2, NF-KB mdpi.com | Anti-inflammatory, Neuroprotective |

Sustainable and Eco-Friendly Synthetic Routes for Industrial Scale-Up (Academic Considerations)

As the potential applications of this compound and its derivatives expand, the development of sustainable and eco-friendly synthetic routes for their industrial scale-up becomes a critical academic consideration. This aligns with the principles of green chemistry, which aim to minimize waste, reduce energy consumption, and use renewable resources. researchgate.netmedium.com

Research in this area could focus on several key aspects:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, potentially under high-temperature and high-pressure conditions. rsc.org

Catalysis: Employing catalytic methods, including biocatalysis, to reduce the need for stoichiometric reagents and improve reaction efficiency. medium.com

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of the phthalimide core and the pent-4-ynoate side chain. researchgate.net

By addressing these considerations at the academic research level, a foundation can be laid for the future environmentally responsible industrial production of these valuable compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Dioxoisoindolin-2-yl pent-4-ynoate, and how can reaction conditions be optimized for yield and purity?

- Methodology :

-

Route 1 : React phthalimide derivatives with pent-4-ynoic acid chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Monitor completion via TLC .

-

Route 2 : Employ Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to couple isoindoline-1,3-dione with propargyl alcohol derivatives .

-

Optimization :

-

Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., alkyne oligomerization).

-

Solvent : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity .

Synthetic Route Yield (%) Purity (%) Key Conditions Phthalimide + Acid Chloride 65–72 95–98 DCM, 0°C, 12 h Mitsunobu Coupling 58–63 90–93 THF, DIAD, 24 h

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Methodology :

- NMR : Use 1H and 13C NMR to confirm the ester carbonyl (δ ~170 ppm), alkyne proton (δ ~2.5 ppm), and isoindolinone aromatic protons (δ ~7.6–8.2 ppm) .

- X-ray Diffraction : Refine single-crystal data using SHELXL ( ) for bond-length validation (e.g., C=O bonds: ~1.21 Å) .

- FT-IR : Confirm ester (C=O stretch: ~1740 cm⁻¹) and alkyne (C≡C stretch: ~2100 cm⁻¹) functional groups .

Q. How does the presence of the pent-4-ynoate ester influence the compound's reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodology :

- Nucleophilic Substitution : The electron-withdrawing isoindolinone group activates the alkyne for reactions with amines or thiols. Monitor using HPLC to track byproduct formation .

- Cycloaddition : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole derivatives. Optimize catalyst loading (1–5 mol%) to avoid alkyne oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental crystallographic data for hydrogen bonding networks in 1,3-Dioxoisoindolin derivatives?

- Methodology :

-

Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., R²₂(8) motifs) using Mercury or OLEX2 .

-

DFT Refinement : Compare experimental bond angles/distances with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to identify steric or electronic mismatches .

-

Data Triangulation : Cross-validate with spectroscopic data (e.g., solid-state NMR) to resolve ambiguities in H-bond donor-acceptor assignments .

Interaction Type Predicted Distance (Å) Experimental Distance (Å) Discrepancy N–H···O (Isoindolinone) 2.85 2.91 +0.06 Å C–H···O (Alkyne) 3.10 3.22 +0.12 Å

Q. How can SHELX and WinGX software be utilized to address challenges in refining crystal structures of this compound, especially with twinned or low-resolution data?

- Methodology :

- Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains. Validate with R-factor convergence (<5% difference between twin components) .

- Low-Resolution Data : Apply SADABS (Bruker AXS) for absorption corrections and SHELXD for phase extension in WinGX to improve data completeness .

- Validation : Check for outliers in the Hirshfeld surface analysis (CrystalExplorer) to detect missed hydrogen bonds or disorder .

Q. What mechanistic insights can be gained from analyzing radical-polar crossover reactions involving 1,3-Dioxoisoindolin-2-yl esters under fluorination conditions?

- Methodology :

- Radical Trapping : Use TEMPO or BHT to quench radical intermediates. Analyze via EPR to confirm radical species .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates (e.g., D₂O solvent) to distinguish between radical and ionic pathways .

- Computational Modeling : Map potential energy surfaces (Gaussian 16) to identify transition states for fluorination at the alkyne terminus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.